5-Azaspiro[2.4]heptan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
5-azaspiro[2.4]heptan-2-ol |
InChI |
InChI=1S/C6H11NO/c8-5-3-6(5)1-2-7-4-6/h5,7-8H,1-4H2 |
InChI Key |
OASDWVGVFKSVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC2O |
Origin of Product |
United States |
Spirocyclic Systems in Chemical Research: an Overview of Their Significance
Spirocyclic systems are characterized by two or more rings connected by a single common atom, a feature that imparts a distinct three-dimensional geometry. mdpi.comnih.gov This inherent non-planar structure is a significant departure from the often flat, aromatic systems that have historically dominated medicinal chemistry. nih.gov The spatial arrangement of substituents on a spirocyclic core allows for a more precise and multi-directional presentation of functional groups, which can lead to enhanced interactions with biological targets such as proteins. mdpi.com
The introduction of spirocyclic motifs into molecular design has been shown to positively influence a range of physicochemical properties crucial for drug development. These include improvements in aqueous solubility, metabolic stability, and lipophilicity, while also potentially reducing off-target effects. nih.govgoogle.com The rigidity of the spirocyclic framework can also be advantageous, as it restricts the conformational freedom of a molecule, locking it into a bioactive conformation and thereby improving efficacy and selectivity. nih.gov
The Azaspiro 2.4 Heptane Scaffold: a Convergence of Structural Uniqueness and Synthetic Utility
The synthesis of the azaspiro[2.4]heptane core has been a subject of considerable research, driven in part by its incorporation into high-profile pharmaceutical agents. One of the most prominent applications is in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. mdpi.com The key intermediate for this drug is (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com
A general synthetic approach to this scaffold often commences with a derivative of 4-hydroxyproline (B1632879). The synthesis can be summarized in the following key steps:
Oxidation: The hydroxyl group of a protected 4-hydroxyproline derivative is oxidized to a ketone.
Olefination: The resulting ketone is converted to an exocyclic methylene (B1212753) group via a Wittig reaction or by using other olefination reagents like the Tebbe or Lombardo reagent.
Cyclopropanation: The double bond is then subjected to a cyclopropanation reaction to form the spiro-fused cyclopropane (B1198618) ring.
This synthetic strategy highlights the utility of readily available starting materials in accessing this valuable spirocyclic system.
Stereochemical Analysis and Conformational Studies of 5 Azaspiro 2.4 Heptan 1 Ol and Its Derivatives
Determination of Absolute and Relative Stereochemistry
The fusion of a cyclopropane (B1198618) and a pyrrolidine (B122466) ring at a single carbon atom, the spirocenter, in 5-Azaspiro[2.4]heptan-1-ol gives rise to a complex stereochemical landscape. The presence of multiple chiral centers necessitates robust analytical techniques to unequivocally determine the absolute and relative stereochemistry of its various stereoisomers.
X-ray Crystallographic Analysis for Stereochemical Assignment
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structure, including the absolute and relative stereochemistry of chiral molecules. While crystallographic data for the parent this compound is not extensively reported in the literature, analysis of its derivatives provides invaluable insights into the geometry of the core scaffold.
Crystallographic Data for a 5-Azaspiro[2.4]heptane Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Data for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com |
NMR Spectroscopic Techniques for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive tool for elucidating the structure and stereochemistry of organic molecules in solution. For the stereoisomers of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be instrumental for their differentiation.
Specifically, the chemical shifts of the protons and carbons in the cyclopropane and pyrrolidine rings would be highly sensitive to their stereochemical environment. The coupling constants (J-values) between adjacent protons, obtainable from high-resolution ¹H NMR spectra, can provide crucial information about the dihedral angles between them, helping to deduce the relative stereochemistry.
Conformational Preferences and Dynamics of the Azaspiro[2.4]heptane Scaffold
The 5-azaspiro[2.4]heptane scaffold is not a rigid entity but rather a dynamic system characterized by a range of accessible conformations. Understanding these conformational preferences is crucial, as they can significantly influence the biological activity of its derivatives.
Ring Inversion and Pseudo-rotation Studies
The five-membered pyrrolidine ring in the 5-azaspiro[2.4]heptane system is not planar and typically adopts an envelope or twisted-envelope conformation. These conformations can interconvert through a low-energy process known as pseudo-rotation. This dynamic process involves the out-of-plane puckering of successive carbon atoms of the ring, leading to a continuous change in the ring's conformation.
The spiro-fusion to a rigid cyclopropane ring introduces significant conformational constraints on the pyrrolidine ring, influencing the energy landscape of its pseudo-rotation pathway. The barrier to ring inversion, where the pyrrolidine ring flips from one envelope conformation to another, would be a key parameter in understanding the conformational dynamics of the scaffold. Variable-temperature NMR studies would be a primary experimental technique to probe these dynamic processes, by analyzing the coalescence of signals as the rate of interconversion increases with temperature.
Influence of Substituents on Conformation
The conformational equilibrium of the 5-azaspiro[2.4]heptane scaffold can be significantly influenced by the nature and position of substituents on either the cyclopropane or the pyrrolidine ring. For instance, the presence of a bulky substituent on the nitrogen atom (position 5) or on the carbon atoms of the pyrrolidine ring can create steric interactions that favor a particular conformation.
Similarly, the stereochemistry of the hydroxyl group at the C1 position in this compound, and other substituents, will play a critical role in dictating the most stable conformation. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring could further stabilize certain conformations. The interplay of steric and electronic effects of various substituents ultimately determines the conformational landscape of these molecules, a factor that is of paramount importance in the design of derivatives with specific biological profiles. The discovery of potent orexin (B13118510) receptor antagonists based on the 5-azaspiro[2.4]heptane scaffold highlights the importance of understanding these structure-activity relationships. nih.gov
Theoretical and Computational Investigations of the 5 Azaspiro 2.4 Heptan 1 Ol Scaffold
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of a molecule. However, no specific studies applying these methods to 5-Azaspiro[2.4]heptan-1-ol have been found.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity, including the elucidation of reaction mechanisms. For many structurally similar compounds, DFT studies have provided valuable insights into transition states and reaction pathways. In the context of this compound, such studies would be invaluable for predicting its behavior in various chemical transformations. Unfortunately, no published DFT studies specifically detailing the reaction mechanisms of this compound are currently available.
Analysis of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and electron density provides crucial information about a molecule's reactivity and intermolecular interactions. While this type of analysis is standard in computational chemistry, specific data tables and detailed findings for this compound have not been reported in the scientific literature.
Conformational Analysis through Computational Modeling
The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity and physical properties. Computational modeling is a key tool for exploring the conformational landscape of flexible molecules like this compound.
A comprehensive conformational analysis involves mapping the potential energy surface to identify all stable conformers and their relative energies. This process would reveal the preferred three-dimensional structures of this compound. Without specific computational studies, it is not possible to provide a data table of stable conformers and their relative energies.
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's conformational behavior over time, offering insights into its flexibility and the transitions between different conformational states. Such simulations would be highly informative for understanding the dynamic nature of the spirocyclic system in this compound in different environments. However, no MD simulation studies specifically focused on this compound have been found in the public domain.
Applications of 5 Azaspiro 2.4 Heptan 1 Ol As a Versatile Building Block in Complex Molecule Synthesis
Integration into Polycyclic and Spirocyclic Frameworks
The 5-azaspiro[2.4]heptane core serves as a foundational element for the construction of more elaborate molecular architectures. Its utility as an intermediate is prominently highlighted in the synthesis of inhibitors for the Hepatitis C Virus (HCV) NS5A protein. google.comgoogle.com Specifically, derivatives such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid are crucial components in the industrial synthesis of Ledipasvir, a potent antiviral agent. mdpi.com The synthesis involves creating the spirocyclic core from a 4-exocyclic methylene-substituted proline compound, demonstrating how the spiro-center is installed to build a key fragment of a larger, biologically active molecule. google.commdpi.com
Further examples of its integration into complex frameworks are found in the development of novel receptor antagonists. Researchers have successfully incorporated the 5-azaspiro[2.4]heptane moiety to create new classes of antagonists for both orexin (B13118510) receptors and dopamine (B1211576) D3 receptors.
Orexin Receptor Antagonists : Starting from a series of 4,4-disubstituted piperidine (B6355638) antagonists, a novel class of potent dual orexin 1 and orexin 2 receptor antagonists based on the 5-azaspiro[2.4]heptane scaffold was discovered. nih.gov This transition from a simple piperidine ring to the spirocyclic system represents a successful scaffold hopping strategy, leading to compounds with improved properties. nih.gov
Dopamine D3 Receptor Antagonists : A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were developed as potent and highly selective dopamine D3 receptor (D3R) antagonists. nih.gov In these molecules, the spiro-scaffold serves as the central core, connecting the pharmacophoric elements necessary for high-affinity binding to the D3 receptor. nih.gov
Table 1: Examples of Complex Molecules Synthesized from 5-Azaspiro[2.4]heptane Derivatives
| Parent Scaffold/Derivative | Resulting Complex Molecule/Class | Therapeutic Target/Application | Reference |
|---|---|---|---|
| (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | Ledipasvir (component) | Hepatitis C Virus (HCV) NS5A Inhibitor | google.commdpi.com |
| 5-Azaspiro[2.4]heptane | 5-Azaspiro[2.4]heptane-based antagonists | Dual Orexin 1 and Orexin 2 Receptor Antagonists | nih.gov |
Utilization in the Synthesis of Structurally Constrained Molecular Scaffolds
The rigidity of the spirocyclic junction in 5-azaspiro[2.4]heptan-1-ol is a key feature exploited by medicinal chemists. Unlike flexible aliphatic chains or simple monocyclic rings, the spiro-center locks the relative orientation of the two rings, reducing the conformational flexibility of the molecule. This structural constraint is advantageous for several reasons:
Improved Binding Affinity : By pre-organizing the molecule into a conformation that is favorable for binding to a biological target, the entropic penalty upon binding is reduced, which can lead to higher affinity.
Enhanced Selectivity : The well-defined three-dimensional shape allows for more precise interactions with a specific target receptor or enzyme, reducing off-target effects and improving selectivity.
Favorable Pharmacokinetics : The constrained nature of the scaffold can shield parts of the molecule from metabolic enzymes, leading to improved metabolic stability and a longer half-life in the body. nih.gov
In the development of dopamine D3 receptor antagonists, the constrained 5-azaspiro[2.4]heptane core was instrumental in achieving high selectivity over other dopamine receptor subtypes and the hERG channel, a critical factor for cardiovascular safety. nih.gov Similarly, the optimization of orexin receptor antagonists using this scaffold led to a lead compound with potent activity, good brain penetration, and oral bioavailability in preclinical studies. nih.gov
Role in Fragment-Based Approaches to Molecular Design
Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. frontiersin.orgnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules through various techniques. frontiersin.orgyoutube.com
The 5-azaspiro[2.4]heptane scaffold is an ideal candidate for FBDD for several reasons:
Low Molecular Weight and Complexity : As a small molecule, it serves as an excellent starting point for chemical elaboration.
High sp³ Character : The abundance of sp³-hybridized carbon atoms provides a distinct three-dimensional geometry, which is often lacking in traditional, flatter aromatic fragment libraries. This allows for the exploration of different pockets on a protein surface.
Defined Vectorial Growth : The functional groups on the scaffold (the alcohol and the secondary amine) provide clear and chemically tractable points for modification. Chemists can use strategies like "fragment growing," where additional chemical groups are systematically added to the core fragment to extend into adjacent binding pockets and increase potency. youtube.com
The development of the orexin and dopamine receptor antagonists can be viewed through the lens of FBDD, where the 5-azaspiro[2.4]heptane core acts as the foundational fragment that is decorated with other chemical moieties to achieve the desired biological activity and drug-like properties. nih.govnih.gov
Table 2: Fragment-Based Drug Discovery (FBDD) Strategies
| Strategy | Description | Relevance to 5-Azaspiro[2.4]heptane |
|---|---|---|
| Fragment Growing | A starting fragment is identified, and chemical moieties are added to it to engage with adjacent pockets on the target protein, thereby increasing affinity. youtube.com | The amine and alcohol groups on the this compound core are ideal anchor points for systematically "growing" the molecule. |
| Fragment Linking | Two or more fragments that bind to different, nearby sites on a target are connected with a chemical linker to create a single, higher-affinity molecule. youtube.com | The defined geometry of the spiro-scaffold could serve as one of the initial fragments to be linked. |
| Fragment Merging | Two fragments that have overlapping binding modes are merged into a single novel scaffold that incorporates the key features of both. youtube.com | The spiro-scaffold itself can be seen as a "merged" or hybridized scaffold that combines the features of a cyclopropane (B1198618) and a pyrrolidine (B122466). |
Development of Novel Scaffolds with Defined Three-Dimensional Character
The demand for novel chemical entities with greater three-dimensional (3D) character is a driving force in modern drug discovery. Over-reliance on flat, aromatic structures has led to the exploration of a limited region of chemical space. Scaffolds like this compound are at the forefront of efforts to overcome this limitation.
The introduction of this spirocyclic system into a drug candidate imparts significant 3D character, allowing molecules to access and interact with complex binding sites on proteins that are inaccessible to flatter molecules. This can be particularly important for challenging targets such as protein-protein interfaces. frontiersin.org
Q & A
Q. Can computational modeling predict the binding mode of this compound derivatives?
Q. What conditions destabilize this compound during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
